

Application Note: ZYZ-488 Protocol for Live-Cell Imaging of Autophagy

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Compound of Interest

Compound Name: ZYZ-488
Cat. No.: B10775305

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Audience: Researchers, scientists, and drug development professionals.

Introduction **ZYZ-488** is a novel, cell-permeant fluorescent probe specifically designed for the quantitative analysis and visualization of autophagy in live cells. This fluorogenic compound selectively accumulates in autophagosomes and autolysosomes, exhibiting a bright green fluorescence upon insertion into the lipid membranes of these structures.[1] Its unique chemical properties ensure high photostability and a superior signal-to-noise ratio, making it an ideal tool for monitoring autophagic flux in real-time. The **ZYZ-488** probe is optimally excited by the 488 nm laser line, with an emission maximum at 517-520 nm, compatible with standard FITC/GFP filter sets.[2][3] This application note provides a detailed protocol for using **ZYZ-488** to stain and image autophagic vesicles in mammalian cells.

Principle of the Assay Autophagy is a fundamental cellular degradation process where cytoplasmic components are sequestered into double-membraned vesicles called autophagosomes.[4] These vesicles then fuse with lysosomes to form autolysosomes, where the contents are degraded. **ZYZ-488** is a lipophilic molecule that is believed to specifically intercalate into the membranes of autophagosomes. As autophagy is induced and the number of these vesicles increases, the fluorescence intensity of **ZYZ-488** within the cell increases proportionally, allowing for a direct measure of autophagic activity.

Product Specifications

Property	Specification
Excitation (Max)	494 nm
Emission (Max)	517 nm
Appearance	Lyophilized solid
Solvent	DMSO
Recommended Laser Line	488 nm
Filter Set	Standard FITC / Alexa Fluor 488
pH Sensitivity	pH independent from 4 to 10[2][5]
Storage	Store at -20°C, protected from light

Experimental Protocols

Reagent Preparation

- **ZYZ-488** Stock Solution (1 mM): Prepare a 1 mM stock solution by dissolving the lyophilized **ZYZ-488** solid in high-quality, anhydrous DMSO. Mix thoroughly by vortexing. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
- Staining Buffer: Use a serum-free culture medium or Hank's Balanced Salt Solution (HBSS) for the staining procedure. For some cell types, a buffer containing Ca²⁺/Mg²⁺ may be necessary to prevent cell detachment.[6]
- Induction of Autophagy (Optional): To induce autophagy for a positive control, cells can be treated with known inducers. A common method is starvation, achieved by incubating cells in Earle's Balanced Salt Solution (EBSS) for 2-6 hours. Alternatively, pharmacological inducers like Rapamycin (100 nM) or Torin 1 (250 nM) can be used.

Cell Preparation and Seeding

- Plate cells on a microscopy-compatible vessel, such as glass-bottom dishes or multi-well plates suitable for imaging.[7]

- Culture cells in their appropriate complete growth medium until they reach a confluence of 70-80%.^[8] Overconfluent cultures should be avoided as they can exhibit altered basal autophagy levels.
- Ensure the cells are healthy and evenly distributed across the imaging surface.

ZYZ-488 Staining Protocol for Live Cells

- Induce Autophagy (Optional): If using an autophagy inducer, remove the complete growth medium and replace it with the induction medium (e.g., EBSS or medium containing Rapamycin). Incubate for the desired period (e.g., 2-6 hours). Include an untreated control group for comparison.
- Prepare Staining Solution: Dilute the 1 mM **ZYZ-488** stock solution in pre-warmed (37°C) serum-free medium or HBSS to a final working concentration. The optimal concentration should be determined empirically for each cell type but typically ranges from 50-200 nM (see Table 2).
- Staining: Remove the culture or induction medium from the cells. Wash the cells once with pre-warmed PBS.^[6]^[9]
- Add the **ZYZ-488** staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.^[10]
- Wash: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess probe and reduce background fluorescence.^[9]
- Imaging: Add fresh, pre-warmed complete medium (or a suitable imaging buffer like phenol red-free medium) to the cells. Proceed immediately to imaging using a fluorescence microscope equipped with a standard FITC/GFP filter set.

Data & Results

Quantitative Data Summary

Table 1: **ZYZ-488** Spectral Characteristics

Parameter	Wavelength (nm)
Maximal Excitation	494
Maximal Emission	517

| Recommended Excitation | 488 (Argon Laser) |

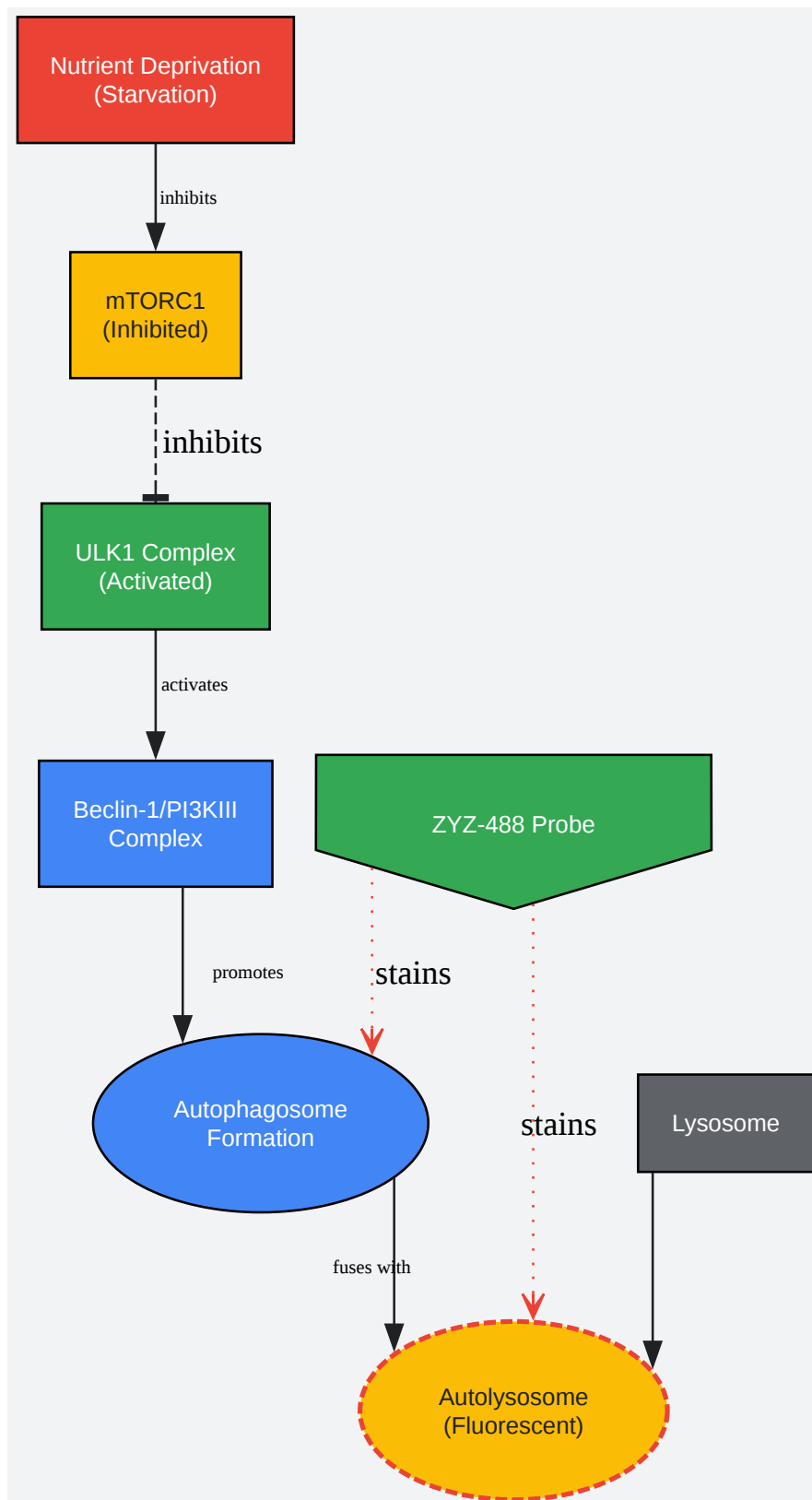
Table 2: Recommended Staining Conditions for Common Cell Lines

Cell Line	Optimal Concentration (nM)	Incubation Time (min)
HeLa	100	30
HEK293	75	45
U2OS	125	30

| A549 | 100 | 60 |

Visualizations

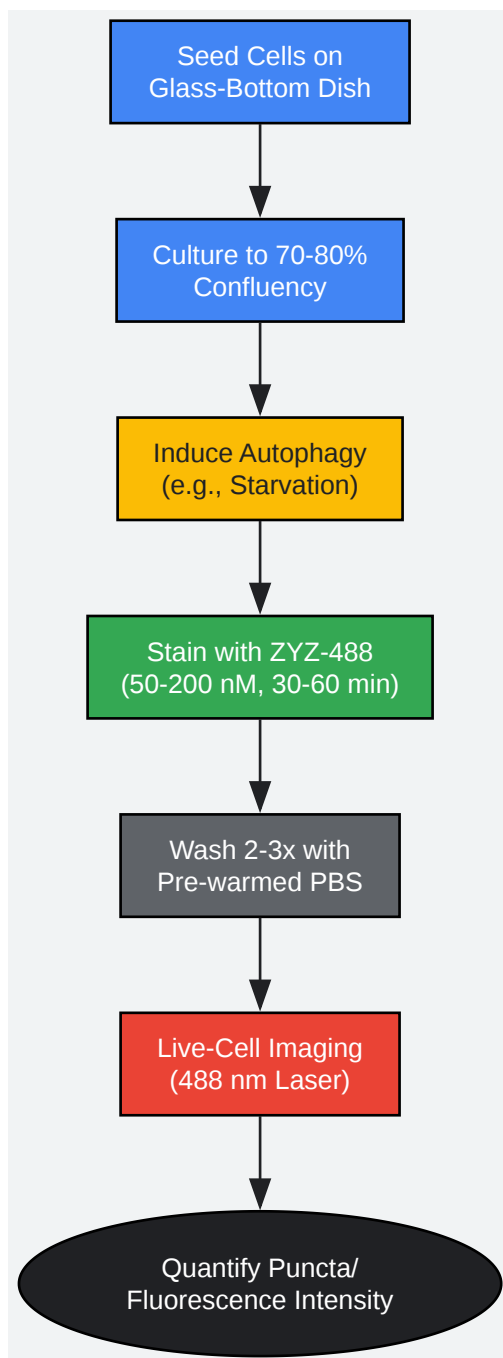
Signaling Pathway Diagram



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Caption: Simplified autophagy pathway under starvation conditions.

Experimental Workflow Diagram



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Caption: **ZYZ-488** live-cell staining workflow for autophagy detection.

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